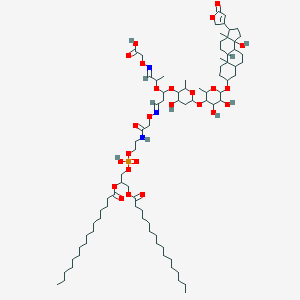
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone is not directly mentioned in the provided papers. However, the papers discuss related benzothiazole derivatives, which can provide insights into the chemical behavior and potential applications of the compound . Benzothiazoles are heterocyclic compounds that have been extensively studied for their biological activities, particularly as antitumor agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of aniline derivatives with appropriate reagents. For instance, 2-(4-aminophenyl)benzothiazoles have been synthesized using simple, high-yielding routes . Another study describes the synthesis of 2-amino benzothiazole and its derivatives by reacting aniline derivatives with potassium thiocyanate (KSCN) in the presence of bromine (Br2) and glacial acetic acid, followed by neutralization with concentrated ammonia or sodium hydroxide (NaOH) . These methods could potentially be adapted for the synthesis of 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone by incorporating an azido group at the appropriate position in the molecule.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The position and nature of substituents on these rings significantly influence the biological activity and physical properties of the compounds . The presence of an azido group in 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone would likely affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions, including reactions with amines to yield substituted products . The azido group in the compound of interest is a versatile functional group that can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings. This reactivity could be exploited in the design of new drugs or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility, melting point, and stability of these compounds . The azido group is known to confer high energy and potentially explosive properties to compounds, which would need to be considered when handling 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone.
Aplicaciones Científicas De Investigación
Photochemical Reactivity and Aziridination
Direct irradiation of azido–tetrazole tautomers, including structures similar to 2-amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone, in toluene solution produces products from the intermediate nitrene. This reaction, when conducted in the presence of methyl acrylate or various enol ethers, leads to aziridination of the double bond, demonstrating significant yields especially with enol ethers. This photochemical reactivity provides a novel procedure for the aziridination of enol ethers, highlighting the compound's utility in synthetic organic chemistry (D’Auria et al., 2009).
Antitumor Properties
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone related benzothiazoles have been synthesized and evaluated for their antitumor properties. Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines. This suggests that modifications of the benzothiazole core structure, such as those in 2-amino-6-azido variants, could yield compounds with significant antitumor activities, offering a pathway for the development of new chemotherapeutic agents (Hutchinson et al., 2001).
Metal Complex Synthesis and Biological Activities
Novel ligands derived from structures related to 2-amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone have been utilized to synthesize new metal complexes with Ag(I), Pt(IV), and Au(III). These complexes exhibit promising antimicrobial properties against bacterial pathogens and fungi. Additionally, the complexes showed good antioxidant properties through the DPPH radical scavenging test, indicating their potential for diverse biological applications (Kyhoiesh & Al-adilee, 2022).
Antimicrobial and Anticancer Activity of Derivatives
A series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, prepared from 2-amino benzothiazole, were screened for their antimicrobial and cytotoxic activities against human cancer cell lines. This research highlights the potential of benzothiazole derivatives, including those related to 2-amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone, in the development of new antimicrobial and anticancer therapeutics (Kumbhare et al., 2014).
Propiedades
IUPAC Name |
2-amino-6-azido-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5OS/c8-7-10-4-2-1-3(11-12-9)5(13)6(4)14-7/h3H,1-2H2,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNGPTXAMUUJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1N=[N+]=[N-])SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648043 |
Source


|
| Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone | |
CAS RN |
1001648-74-3 |
Source


|
| Record name | 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)



![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)



